molecular formula C17H20N2O5S B2566845 methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2177365-81-8

methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2566845
CAS No.: 2177365-81-8
M. Wt: 364.42
InChI Key: HUZGGUJJIOYGPZ-UHFFFAOYSA-N
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Description

Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that features an indole moiety, a piperidine ring, and a sulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Biological Activity

Methyl 2-((1-(1H-indole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Methyl 2 1 1H indole 5 carbonyl piperidin 4 yl sulfonyl acetate\text{Methyl 2 1 1H indole 5 carbonyl piperidin 4 yl sulfonyl acetate}

This structure incorporates an indole moiety, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against selected pathogens, indicating potent antimicrobial properties .
  • Biofilm Inhibition : It demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
  • Synergistic Effects : The compound showed synergistic effects when combined with other antibiotics, reducing their MICs significantly .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored, particularly its ability to inhibit specific cancer cell lines.

The proposed mechanisms include:

  • Inhibition of Protein Arginine Methyltransferases (PRMTs) : The compound has shown promising results as an inhibitor of PRMTs, which are implicated in various cancers. For example, it demonstrated submicromolar IC50 values against PRMT9 .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, although detailed mechanisms require further elucidation.

Study 1: Antimicrobial Evaluation

A study conducted on several derivatives, including this compound, found that it significantly inhibited bacterial growth and biofilm formation. The compound's low hemolytic activity indicates a favorable safety profile for potential therapeutic applications .

Study 2: Anticancer Screening

In vitro assays demonstrated that the compound effectively reduced cell viability in various cancer cell lines, with IC50 values indicating strong cytotoxicity. The compound's interaction with cellular pathways involved in proliferation and survival was highlighted as a key area for further investigation .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 0.22 - 0.25 μg/mL
Biofilm InhibitionSignificant reduction in biofilm formation
AnticancerInduces apoptosis; IC50 values < 10 μM
PRMT InhibitionIC50 against PRMT9: 0.89 μM

Properties

IUPAC Name

methyl 2-[1-(1H-indole-5-carbonyl)piperidin-4-yl]sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-24-16(20)11-25(22,23)14-5-8-19(9-6-14)17(21)13-2-3-15-12(10-13)4-7-18-15/h2-4,7,10,14,18H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGGUJJIOYGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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